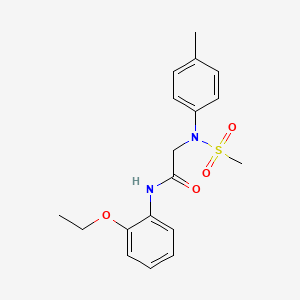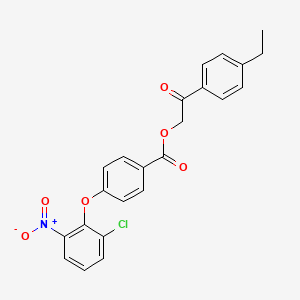![molecular formula C15H22ClN3O3S B6106277 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6106277.png)
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine, also known as Sulfamethoxazole, is a synthetic antibacterial agent that belongs to the sulfonamide class of antibiotics. It is commonly used to treat bacterial infections, such as urinary tract infections, ear infections, and pneumonia. In
Mechanism of Action
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria. By inhibiting its synthesis, 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole prevents the bacteria from reproducing, leading to their eventual death.
Biochemical and Physiological Effects
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has been shown to have a broad-spectrum antibacterial effect against many gram-positive and gram-negative bacteria. It is well-absorbed after oral administration and reaches therapeutic concentrations in the blood and tissues. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is primarily excreted in the urine and has a half-life of approximately 10 hours.
Advantages and Limitations for Lab Experiments
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has several advantages for lab experiments, including its broad-spectrum antibacterial activity, ease of administration, and low cost. However, it also has some limitations, such as the potential for bacterial resistance and the need for careful dosing to avoid toxicity.
Future Directions
Future research on 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole could focus on several areas, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential use in combination with other antibiotics, and the exploration of its efficacy against emerging bacterial pathogens. Additionally, research could be conducted on the mechanisms of bacterial resistance to 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole and the development of strategies to overcome this resistance.
Conclusion
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is a synthetic antibacterial agent that has been extensively studied for its broad-spectrum activity against many bacterial strains. It works by inhibiting the synthesis of folic acid in bacteria, preventing their growth and replication. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has several advantages for lab experiments, including its low cost and ease of administration, but also has some limitations, such as the potential for bacterial resistance. Future research could focus on developing new formulations, investigating its potential use in combination with other antibiotics, and exploring its efficacy against emerging bacterial pathogens.
Synthesis Methods
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is synthesized by the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with morpholine in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with piperazine to form 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole.
Scientific Research Applications
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has been extensively studied in scientific research for its antibacterial properties. It has been used in both in vitro and in vivo experiments to test its effectiveness against various bacterial strains. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has also been used in clinical trials to evaluate its efficacy in treating bacterial infections in humans.
properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-13-2-3-14(16)12-15(13)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQDGNKBSPNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6106202.png)
![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)
![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)

![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B6106270.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6106279.png)

![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6106289.png)
![5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)